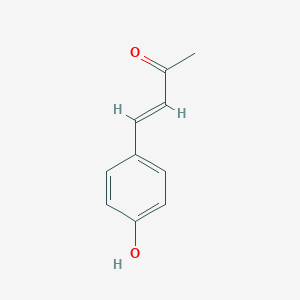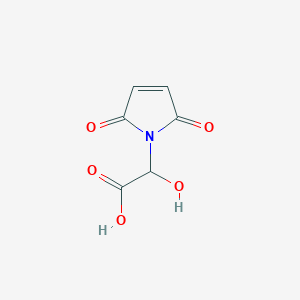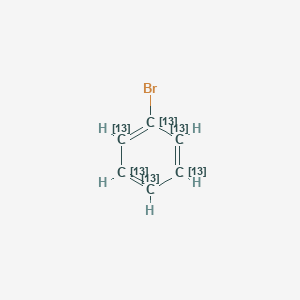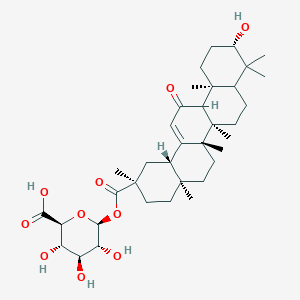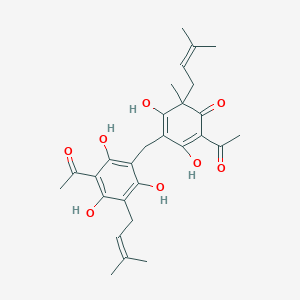
CAY10506
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves novel approaches to incorporate the antioxidant properties of alpha-lipoic acid with the biological activity of thiazolidinediones. Venkatraman et al. (2004) prepared derivatives of alpha-lipoic acid, with the prototype compound showing potent activation of peroxisome proliferator-activated receptor gamma (PPARgamma) and modest activation of PPARalpha (Venkatraman et al., 2004). These compounds were synthesized to target inflammatory skin diseases, showing the complex synthesis pathway that allows for specific targeting of biological pathways.
Molecular Structure Analysis
The molecular structure of thiazolidinediones, including the compound , is critical for their function as PPARgamma activators. The presence of the 1,2-dithiolane ring (alpha-lipoic acid component) and the thiazolidinedione core contributes to their antioxidative and anti-inflammatory properties. The design of such molecules aims to optimize their interaction with biological targets, enhancing their therapeutic potential.
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions based on their functional groups. The compound's interaction with PPARgamma receptors involves binding to the receptor's ligand-binding domain, triggering a conformational change that regulates the expression of genes involved in glucose and lipid metabolism. The specific chemical properties of these compounds, such as their solubility and stability, are tailored to improve their bioavailability and efficacy.
Physical Properties Analysis
The physical properties of thiazolidinediones, including solubility, melting point, and molecular weight, play a crucial role in their pharmacokinetics and pharmacodynamics. Compounds like BP-1017, a water-soluble derivative of the prototype, show significant anti-inflammatory effects due to their optimized physical properties, allowing for better absorption and interaction with biological targets (Venkatraman et al., 2004).
Applications De Recherche Scientifique
Agoniste du PPARγ
CAY10506 est un agoniste du PPARγ . Le PPARγ (récepteur nucléaire activé par les proliférateurs de peroxysomes gamma) est un facteur de transcription nucléaire qui contrôle le métabolisme du glucose et l'homéostasie lipidique . Cela rend this compound potentiellement utile dans l'étude des troubles métaboliques.
Recherche sur les médicaments antidiabétiques
This compound est un dérivé hybride de l'acide lipoïque et du TZD . Les thiazolidinediones (TZD) sont une classe de médicaments antidiabétiques. Cela suggère que this compound pourrait être utilisé dans la recherche et le développement de nouveaux médicaments antidiabétiques .
Induction de la mort cellulaire
This compound peut induire la mort cellulaire de manière dépendante du PPARγ in vitro . Cette propriété pourrait être utile dans la recherche sur le cancer, en particulier dans l'étude des thérapies visant à induire la mort cellulaire dans les cellules cancéreuses .
Production de ROS
This compound peut induire la production de ROS (espèces réactives de l'oxygène) . Les ROS sont des molécules chimiquement réactives contenant de l'oxygène, et leur production peut conduire à un stress oxydatif dans les cellules. Cette propriété de this compound pourrait être utile pour étudier le rôle du stress oxydatif dans diverses maladies .
Effets radiosensibilisants
This compound présente des effets radiosensibilisants, améliorant l'apoptose induite par les radiations γ et le clivage de la poly(ADP-ribose) polymérase (PARP) médiée par la caspase-3 . Cela suggère que this compound pourrait être utilisé dans la recherche liée à la radiothérapie du cancer
Mécanisme D'action
Target of Action
CAY10506, also known as “1,2-Dithiolane-3-pentanamide, N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-” or “N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide” or “CID 9955612”, is primarily a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear transcription factor that controls glucose metabolism and lipid homeostasis .
Mode of Action
This compound interacts with PPARγ in a dependent manner, leading to the induction of cell death and the production of Reactive Oxygen Species (ROS) . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Biochemical Pathways
The interaction of this compound with PPARγ triggers a series of biochemical pathways. It enhances the γ-radiation-induced DNA damage response, possibly by increasing γ-H2AX expression . The compound also significantly increases ROS generation .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells, particularly in the context of γ-radiation . This is achieved through the up-regulation of ROS-induced DNA damage signals, leading to caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of γ-radiation significantly enhances the compound’s ability to induce apoptosis . Additionally, the ROS scavenger N-acetylcysteine can inhibit the combined treatment-induced ROS generation and apoptotic cell death .
Analyse Biochimique
Biochemical Properties
CAY10506 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor that controls lipid homeostasis and glucose metabolism . The nature of these interactions is dependent on the PPARγ pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing cell death and reactive oxygen species (ROS) production in a PPARγ-dependent manner . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PPARγ ligand, this compound can induce cell death and ROS production in a PPARγ-dependent manner . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Metabolic Pathways
This compound is involved in the PPARγ metabolic pathway . It interacts with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFJOXRKJFJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433299 | |
| Record name | CAY10506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292615-75-9 | |
| Record name | CAY10506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



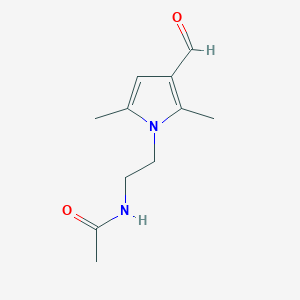

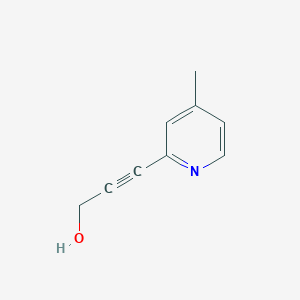
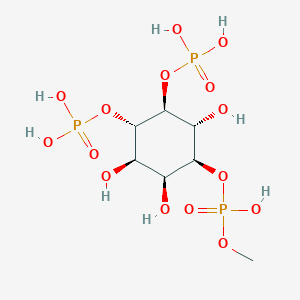

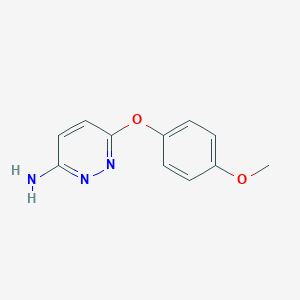

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
